Pentadecan-1-ol is a long-chain fatty alcohol that is pentadecane in which one of the terminal methyl hydrogens is replaced by a hydroxy group It is a long-chain primary fatty alcohol and a pentadecanol.

1-Pentadecanol has been reported in Angelica gigas, Morina persica, and other organisms with data available.

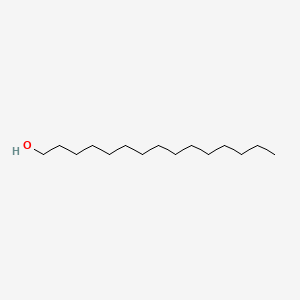

1-Pentadecanol

CAS No.: 67762-25-8

Cat. No.: VC13338748

Molecular Formula: C15H32O

Molecular Weight: 228.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67762-25-8 |

|---|---|

| Molecular Formula | C15H32O |

| Molecular Weight | 228.41 g/mol |

| IUPAC Name | pentadecan-1-ol |

| Standard InChI | InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 |

| Standard InChI Key | REIUXOLGHVXAEO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCO |

| Boiling Point | 572 °F at 760 mmHg (USCG, 1999) 298.00 to 299.00 °C. @ 760.00 mm Hg |

| Melting Point | 111 °F (USCG, 1999) 45 - 46 °C |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

1-Pentadecanol is an achiral molecule with a linear hydrocarbon chain (CH₃(CH₂)₁₄OH). Its IUPAC name, pentadecan-1-ol, reflects the position of the hydroxyl group. The compound’s structural simplicity belies its functional versatility, as the long alkyl chain enables interactions with nonpolar substrates, while the hydroxyl group facilitates hydrogen bonding .

Table 1: Key Physical Properties of 1-Pentadecanol

Thermodynamic and Spectroscopic Data

The enthalpy of vaporization (ΔvapH°) ranges from 102.5 to 107.2 kJ/mol, as determined by gas chromatography and static methods . Differential scanning calorimetry (DSC) studies reveal polymorphic behavior, with two distinct crystalline phases melting at 316.61 K and 316.92 K . Fourier-transform infrared (FTIR) spectroscopy identifies characteristic O-H (∼3300 cm⁻¹) and C-O (∼1050 cm⁻¹) stretches, while nuclear magnetic resonance (NMR) confirms proton environments consistent with a primary alcohol .

Synthesis and Industrial Production

Conventional Synthetic Routes

Historically, 1-pentadecanol has been synthesized via:

-

Reduction of Pentadecanoic Acid: Catalytic hydrogenation of pentadecanoic acid esters using palladium or nickel catalysts .

-

Cyanide Route: Conversion of myristic acid to pentadecanoic nitrile, followed by esterification and reduction .

Advanced Methodologies

A 2025 patent (CN101148433B) describes a high-yield (98%) process for astaxanthin intermediates, leveraging organoamine-catalyzed condensation between C₉ and C₆ units under inert conditions (-20°C to 10°C). Key steps include:

-

Condensation: Butyllithium-mediated coupling of 2,4,6,6-tetramethyl-7,7a-dihydro-6H-benzo[1, dioxole-5-ketone (C₉) with 3-(1-ethoxyethoxy)-3-methyl-1-pentene-4-yne (C₆) .

-

Deprotection: Acid hydrolysis (30% H₂SO₄) to remove ethoxyethyl groups, yielding 1-pentadecanol .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyanide Reduction | 75–85 | 95–98 | Cost-effective |

| Organoamine Catalysis | >98 | 99+ | Scalable, low energy input |

Biological and Environmental Impact

Cholesterol Modulation

Human studies indicate that 5–20 mg/day of very-long-chain alcohols (C₂₄–C₃₄) reduce LDL cholesterol by 21–29%. 1-Pentadecanol synergizes with phytosterols to inhibit intestinal cholesterol absorption .

Environmental Fate

Biodegradation studies (OECD 301F) show 78% mineralization in 28 days. The compound’s low water solubility (0.0012 mg/L) minimizes aquatic toxicity, with LC₅₀ >100 mg/L for Daphnia magna .

Market Trends and Future Prospects

The global 1-pentadecanol market is projected to grow at a CAGR of 6.3% (2025–2033), driven by demand in Asia-Pacific (45% share) for personal care products. High-purity (>99%) grades dominate pharmaceutical applications, commanding a 30% price premium .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume